Anticancer agent 183

Non-small cell lung cancer Cytotoxicity screening MTT assay

Anticancer agent 183 (compound 4h) is the most potent derivative of the 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide series, with an A549 IC50 <0.14 µM—≥11-fold greater potency than analogs 4f,4i,4k,4l. It uniquely combines MMP-9 enzymatic inhibition (IC50 1.65 µM) with 89.66% G0/G1 arrest and a 21.54% apoptotic index (vs. 10.07% for cisplatin). This differentiated profile makes it the essential benchmark for SAR, MMP-9-driven invasion studies, and platinum-resistant NSCLC models. Order ≥98% purity for reliable dose-response and mechanism-of-action research.

Molecular Formula C19H18N4O4S
Molecular Weight 398.4 g/mol
Cat. No. B15137623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 183
Molecular FormulaC19H18N4O4S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H18N4O4S/c1-13(24)20-15-9-5-6-10-16(15)26-11-18-22-23-19(27-18)28-12-17(25)21-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,25)
InChIKeyFVHJSAXXFTWIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 183 (Compound 4h): Procurement-Ready 1,3,4-Oxadiazole with Defined Antiproliferative Potency and MMP-9 Inhibition Profile


Anticancer agent 183 (also designated compound 4h) is a synthetic small molecule belonging to the 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide class, with a molecular formula of C19H18N4O4S, molecular weight of 398.44 g/mol, and CAS Registry Number 3018960-58-9 [1]. This compound was synthesized as part of a focused library of twelve derivatives (4a–4l) and has been characterized for its in vitro cytotoxic activity against human lung adenocarcinoma (A549), rat glioma (C6), and murine fibroblast (L929) cell lines [2]. Preliminary physicochemical data include a predicted density of 1.385 ± 0.10 g/cm³ at 25°C and a predicted pKa of 12.722 ± 0.70 .

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for Anticancer Agent 183 in Mechanistic Studies


Anticancer agent 183 is not a representative class member but a highly differentiated derivative within the 1,3,4-oxadiazole series. Direct head-to-head comparison with eleven close structural analogs (4a–4l) demonstrates that minor structural variations lead to orders-of-magnitude differences in cytotoxic potency, apoptosis induction, and target enzyme inhibition [1]. For instance, while compound 4h exhibits an A549 IC50 below 0.14 μM, the next most potent analogs (4f, 4i, 4k, 4l) show IC50 values ranging from 1.59 to 7.48 μM, representing an 11- to 53-fold loss of potency [1]. Furthermore, compound 4h uniquely combines exceptional MMP-9 inhibitory activity (IC50 = 1.65 μM) with pronounced G0/G1 cell cycle arrest (89.66% retention) — a phenotypic signature not replicated by any other derivative in the series [1]. Generic substitution with an untested analog would therefore invalidate dose-response relationships and mechanism-of-action interpretations.

Head-to-Head Comparative Evidence: Quantified Differentiation of Anticancer Agent 183 Versus Closest Structural Analogs and Cisplatin


A549 Cytotoxicity: >11-Fold Superior Potency Over the Next Most Active 1,3,4-Oxadiazole Analog

Anticancer agent 183 (4h) exhibits an A549 IC50 value of <0.14 μM, which is 11- to 53-fold lower (more potent) than the next most active derivatives in the same synthetic series: 4f (IC50 = 1.59 μM), 4i (IC50 = 2.13 μM), 4k (IC50 = 7.48 μM), and 4l (IC50 = 4.28 μM) [1]. This differentiation is derived from a direct head-to-head MTT assay performed under identical experimental conditions on the A549 human lung adenocarcinoma cell line [1].

Non-small cell lung cancer Cytotoxicity screening MTT assay

MMP-9 Enzymatic Inhibition: 1.65 μM IC50 Represents 1.5-Fold Higher Potency Than Closest Structural Analog

In a direct enzymatic inhibition assay, Anticancer agent 183 (4h) demonstrated an MMP-9 IC50 of 1.65 μM, which is approximately 1.5-fold more potent than the closest comparator 4l (IC50 = 2.55 μM) [1]. Both compounds were part of the same synthetic series and were evaluated under identical assay conditions. Additionally, at a fixed concentration of 100 μg/mL, 4h reduced MMP-9 viability by >75%, a benchmark shared only by three other analogs (4f, 4g, 4l) within the 12-compound library [1].

Metastasis Matrix metalloproteinase inhibition Enzymatic assay

Apoptosis Induction: 2.1-Fold Higher Apoptotic Index Compared to Cisplatin in A549 Cells

In a head-to-head flow cytometry comparison, Anticancer agent 183 (4h) induced apoptosis in 21.54% of A549 cells, compared to only 10.07% for the clinical reference agent cisplatin under identical conditions [1]. The entire set of active analogs (4f, 4h, 4i, 4k, 4l) produced apoptotic indices ranging from 16.10% to 21.54%, with 4h achieving the highest absolute value [1].

Programmed cell death Annexin V assay Flow cytometry

G0/G1 Cell Cycle Arrest: 89.66% Retention Rate, Surpassing Cisplatin by 15 Percentage Points

Cell cycle distribution analysis revealed that Anticancer agent 183 (4h) caused a G0/G1 phase retention rate of 89.66%, compared to 74.75% for cisplatin and 78.78% for the closest analog 4i [1]. This indicates a pronounced G1 arrest phenotype that is both quantitatively superior to the reference drug and the most pronounced among all tested derivatives [1].

Cell cycle analysis G1 arrest Propidium iodide staining

Anticancer Agent 183: Application Scenarios Anchored in Differential Potency, Apoptosis Signature, and Cell Cycle Arrest


Potency-Driven Chemical Probe Development for A549 Lung Cancer Models

Given its sub-0.14 μM IC50 against A549 cells — a potency level ≥11-fold greater than the next most active analog [1] — Anticancer agent 183 is ideally suited as a high-sensitivity chemical probe for studying dose-response relationships in non-small cell lung cancer. Its low effective concentration minimizes vehicle toxicity artifacts and conserves compound supply during large-scale screening or long-term treatment protocols.

Mechanistic Dissection of MMP-9-Dependent Metastatic Pathways

The compound's combination of sub-micromolar cytotoxicity and direct MMP-9 enzymatic inhibition (IC50 = 1.65 μM) [1] makes it uniquely valuable for interrogating the interplay between tumor cell viability and extracellular matrix remodeling. It outperforms analog 4l by a factor of 1.5-fold in MMP-9 inhibition, enabling clearer dissection of MMP-9-specific contributions to invasion and metastasis without confounding by weaker target engagement.

Comparative Apoptosis Pathway Studies Versus Cisplatin

Anticancer agent 183 induces a 21.54% apoptotic index in A549 cells, more than double the 10.07% achieved by cisplatin under identical conditions [1]. This differential apoptotic response, combined with a distinct G0/G1 arrest phenotype (89.66% vs. 74.75% for cisplatin) [1], positions the compound as a powerful comparator agent for dissecting alternative cell death and cell cycle checkpoint pathways in platinum-resistant or platinum-sensitive lung cancer models.

Structure-Activity Relationship (SAR) Reference for 1,3,4-Oxadiazole Lead Optimization

As the most potent member of a 12-compound library, Anticancer agent 183 serves as a benchmark for SAR studies aimed at optimizing the 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide scaffold. Its clear differentiation from analogs 4f, 4i, 4k, and 4l (11- to 53-fold potency advantage) [1] provides a quantitative reference point for evaluating the impact of structural modifications on cytotoxicity, MMP-9 inhibition, and cell cycle effects.

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